molecular formula C15H11F2NOS B14248389 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- CAS No. 364633-68-1

4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl-

Cat. No.: B14248389
CAS No.: 364633-68-1
M. Wt: 291.32 g/mol
InChI Key: PTHIBCABAMGAHS-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiazolidinone ring in the structure makes this compound a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- typically involves the cyclocondensation of a substituted aromatic aldehyde, a primary amine, and mercaptoacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours until the formation of the thiazolidinone ring is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-phenyl-
  • 4-Thiazolidinone, 2-(2,6-dimethylphenyl)-3-phenyl-
  • 4-Thiazolidinone, 2-(2,6-dibromophenyl)-3-phenyl-

Uniqueness

4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to other similar compounds .

Properties

CAS No.

364633-68-1

Molecular Formula

C15H11F2NOS

Molecular Weight

291.32 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11F2NOS/c16-11-7-4-8-12(17)14(11)15-18(13(19)9-20-15)10-5-2-1-3-6-10/h1-8,15H,9H2

InChI Key

PTHIBCABAMGAHS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2F)F)C3=CC=CC=C3

Origin of Product

United States

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